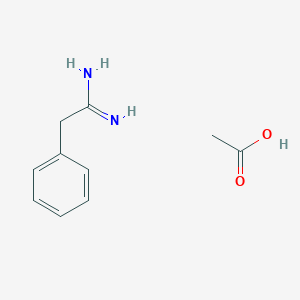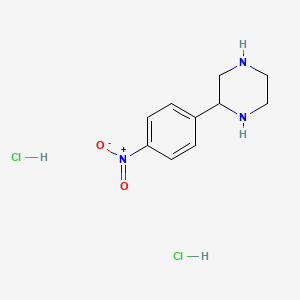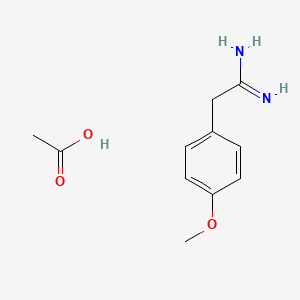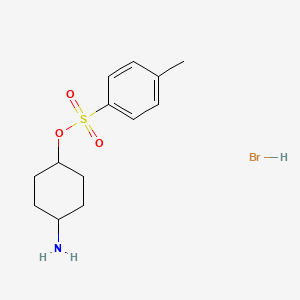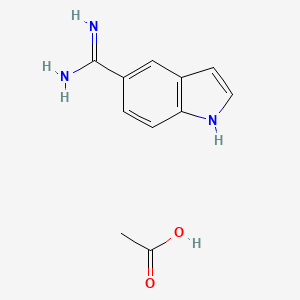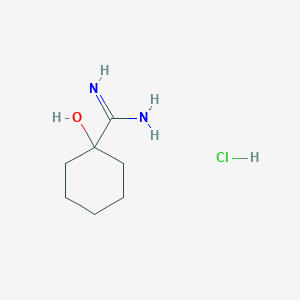
1-Hydroxy-cyclohexanecarboxamidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-cyclohexanecarboxamidine hydrochloride, also known as HCHC, is an organic compound used in a wide variety of scientific and industrial applications. It is a white, crystalline solid with a melting point of 184°C and a molecular weight of 203.09 g/mol. HCHC is a commonly used reagent in the synthesis of a variety of compounds, and is also used in the production of pharmaceuticals, agrochemicals, and other industrial materials.
Aplicaciones Científicas De Investigación
1-Hydroxy-cyclohexanecarboxamidine hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other industrial materials. In addition, 1-Hydroxy-cyclohexanecarboxamidine hydrochloride has been used as a catalyst in the synthesis of a number of heterocyclic compounds, such as quinolines and indoles. 1-Hydroxy-cyclohexanecarboxamidine hydrochloride has also been used in the synthesis of polymers, as well as in the synthesis of metal complexes.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride is not fully understood. However, it is believed that the compound acts as an electrophile, which reacts with nucleophiles to form covalent bonds. This reaction is believed to be the basis for the formation of a variety of compounds from 1-Hydroxy-cyclohexanecarboxamidine hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride are not well understood. However, it is known that the compound has been used in the synthesis of a number of pharmaceuticals, agrochemicals, and other industrial materials. In addition, 1-Hydroxy-cyclohexanecarboxamidine hydrochloride has been studied for its potential to act as an antioxidant and anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Hydroxy-cyclohexanecarboxamidine hydrochloride in laboratory experiments is its relatively low cost and ease of use. The compound is widely available and can be easily synthesized from readily available starting materials. In addition, 1-Hydroxy-cyclohexanecarboxamidine hydrochloride is soluble in a variety of organic solvents, making it easy to use in a wide range of reactions. However, the compound is not very stable and must be handled with care in order to avoid decomposition.
Direcciones Futuras
Given the wide range of potential applications of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride, there are a number of potential future directions for research. These include further studies of the compound’s biochemical and physiological effects, as well as investigations into its potential use as an antioxidant and anti-inflammatory agent. In addition, further research could be conducted into the synthesis of novel compounds from 1-Hydroxy-cyclohexanecarboxamidine hydrochloride and the use of the compound in the synthesis of polymers and metal complexes. Finally, further studies could be conducted into the mechanism of action of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride and its potential applications in industrial processes.
Métodos De Síntesis
1-Hydroxy-cyclohexanecarboxamidine hydrochloride is synthesized from the reaction of cyclohexanecarboxylic acid and formaldehyde in the presence of a base. The reaction is typically carried out in a two-step process. First, the cyclohexanecarboxylic acid is reacted with formaldehyde to form the intermediate cyclohexanecarboxaldehyde. This intermediate is then reacted with a base to form 1-Hydroxy-cyclohexanecarboxamidine hydrochloride. The reaction is typically carried out in a polar solvent, such as ethanol, and the product is recovered by crystallization.
Propiedades
IUPAC Name |
1-hydroxycyclohexane-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6(9)7(10)4-2-1-3-5-7;/h10H,1-5H2,(H3,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJOWLTYRKFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=N)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-cyclohexanecarboxamidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)





